REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[CH:11]2>C(Cl)Cl.CN(C1C=CN=CC=1)C>[N:5]([C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[CH:11]2)=[C:1]=[O:2]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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NC1=C2C=CN=CC2=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
EXTRACTION
|
Details
|
The solid residue was extracted with diethyl ether (400 mL)
|
Type
|
FILTRATION
|
Details
|
The diethyl ether was filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |